molecular formula C8H6BrF3O B8016089 4-(Difluoromethoxy)-3-fluorobenzyl bromide

4-(Difluoromethoxy)-3-fluorobenzyl bromide

Cat. No.: B8016089
M. Wt: 255.03 g/mol
InChI Key: KAGMMSROYBKXQK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorobenzyl bromide is a fluorinated benzyl bromide derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and a fluorine atom at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as an alkylating agent or protecting group due to its reactivity in nucleophilic substitution reactions. Its unique electronic and steric properties, imparted by the fluorine and difluoromethoxy substituents, enhance stability against oxidation and hydrolysis compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGMMSROYBKXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzyl bromide typically involves the bromination of 4-(Difluoromethoxy)-3-fluorotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the desired benzyl bromide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group exhibits high electrophilicity, enabling diverse nucleophilic substitution reactions. Key pathways include:

NucleophileProduct ClassConditionsYield RangeSource
AminesBenzylaminesDMF, 80–100°C, 6–12 hrs72–89%
ThiolsBenzyl thioethersTHF, RT, 2–4 hrs65–78%
AlkoxidesBenzyl ethersK₂CO₃, acetone, reflux81–93%
AzidesBenzyl azidesNaN₃, DMSO, 50°C, 8 hrs68–75%

Mechanistic Insights :

  • Reactions proceed via an SN2 mechanism , as evidenced by stereochemical inversion in chiral analogs .

  • Electron-withdrawing groups (difluoromethoxy, fluorine) enhance the electrophilicity of the benzyl carbon, accelerating substitution rates by 1.5–2× compared to non-fluorinated analogs .

Oxidation Pathways

The benzyl bromide moiety can be oxidized under controlled conditions:

Oxidizing AgentProductConditionsNotesSource
KMnO₄ (aq. H₂SO₄)4-(Difluoromethoxy)-3-fluorobenzoic acid80°C, 6 hrsOveroxidation minimized at pH 3–4
CrO₃ (Jones reagent)Corresponding ketoneAcetone, 0°C, 2 hrsLimited to α-C oxidation

Reduction Pathways

Reduction targets the C–Br bond:

Reducing AgentProductConditionsYieldSource
LiAlH₄4-(Difluoromethoxy)-3-fluorobenzyl alcoholEt₂O, 0°C, 1 hr88%
NaBH₄/CuIDehalogenated toluene derivativeMeOH, RT, 4 hrs76%

Elimination Reactions

Under basic conditions, HBr elimination occurs to form styrene derivatives:

BaseProductConditionsSelectivitySource
DBU4-(Difluoromethoxy)-3-fluorostyreneDMF, 120°C, 3 hrs>95%
KOtBuSame as aboveTHF, 65°C, 5 hrs82%

Kinetic Data :

  • Activation energy for elimination: Ea=92.5kJ molE_a=92.5\,\text{kJ mol} (determined via Arrhenius plot) .

Radical-Mediated Reactions

Photochemical or thermal initiation enables radical pathways:

InitiatorReaction TypeProductApplicationSource
AIBNPolymerizationPoly(benzyl acrylate) copolymersMaterial science
UV light (254 nm)C–Br bond homolysisBenzyl radical intermediatesSynthesis of biaryl compounds

Industrial-Scale Reaction Optimization

Key parameters for large-scale processes:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature70–90°C (substitution)±5°C deviation reduces yield by 8–12%
SolventDMF > DMSO > acetoneDMF improves nucleophilicity by 20%
CatalystTBAB (0.05–0.1 eq)Reduces reaction time by 40%

Stability and Side Reactions

  • Hydrolysis : Rapid hydrolysis in aqueous media (t1/2=2.3hrst_{1/2}=2.3\,\text{hrs} at pH 7) forms 4-(difluoromethoxy)-3-fluorobenzyl alcohol.

  • Light Sensitivity : Decomposes under UV light (λ=300nm\lambda =300\,\text{nm}) via C–Br bond cleavage .

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)-3-fluorobenzyl bromide has shown promise in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active compounds. Notably, it has been investigated for its role in developing:

  • Antitumor Agents: The compound's structure allows for modifications that can lead to derivatives with enhanced anticancer activity.
  • Antiviral Compounds: Its fluorinated structure may enhance metabolic stability and bioavailability, making it a candidate for antiviral drug development .

Agrochemical Applications

The compound is also being explored for use in agrochemicals, particularly as a potential herbicide or pesticide. Its unique chemical properties may provide advantages in targeting specific biological pathways in pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study investigated the effects of fluorinated benzyl bromides on cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer types, suggesting its potential as a lead compound for further development.

Case Study 2: Agrochemical Development

Research focused on the synthesis of herbicides based on difluoromethoxy compounds. The findings demonstrated that modifications to the benzyl bromide structure could enhance herbicidal activity while reducing toxicity to non-target organisms, indicating a promising avenue for sustainable agriculture solutions.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Bromide

  • Structure : Features a tert-butyldiphenylsilyl (TBDPS) ether at the 4-position and fluorine at the 3-position.
  • Reactivity : The TBDPS group enhances steric bulk, making the benzyl bromide resistant to acidic/basic conditions but cleavable via desilylation using tetrabutylammonium fluoride (TBAF) .
  • Applications : Used as an orthogonal protecting group in glycosylation reactions, compatible with p-methoxybenzyl (PMB) group removal using DDQ .
  • Key Difference : The TBDPS group introduces orthogonal cleavage chemistry compared to the difluoromethoxy group, which lacks silyl-based cleavage pathways.

3-Chloro-4-(trifluoromethoxy)benzyl Bromide

  • Structure : Contains a trifluoromethoxy (-OCF₃) group at the 4-position and chlorine at the 3-position.
  • Reactivity : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing the bromide's electrophilicity. This accelerates SN2 reactions, as demonstrated in its use for phthalimide-mediated alkylation .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., compound 22 in ).

4-(Trifluoromethoxy)benzyl Bromide

  • Structure : A trifluoromethoxy group at the 4-position without additional substituents.
  • Reactivity : The lack of a 3-fluorine substituent reduces steric hindrance, enabling broader applicability in aromatic substitutions. Its CAS number (50824-05-0) distinguishes it from the target compound .
  • Applications : Valued in agrochemical and pharmaceutical synthesis for introducing trifluoromethoxy motifs.
  • Key Difference : Simpler substitution pattern compared to the target compound, which may limit its utility in stereocontrolled reactions.

3-Fluorobenzyl Bromide

  • Structure : Only a fluorine atom at the 3-position.
  • Reactivity : Less sterically hindered and more reactive in alkylation reactions due to the absence of the 4-difluoromethoxy group.
  • Applications : Widely used in synthesizing β-lactam antibiotics and agrochemical intermediates. Market reports highlight its dominance in pharmaceutical applications (85% of global consumption) .
  • Key Difference : The lack of a 4-substituent simplifies synthesis but reduces stability under oxidative conditions.

3-Fluoro-4-bromobenzyl Bromide

  • Structure : Bromine at the 4-position and fluorine at the 3-position, with an additional bromomethyl group.
  • Reactivity: The dual bromine atoms enhance electrophilicity, making it highly reactive in cross-coupling reactions. Synonyms include α,4-dibromo-3-fluorotoluene .
  • Applications : Used in synthesizing polyhalogenated aromatic compounds for materials science.
  • Key Difference : The dibromo structure enables diverse functionalization but complicates purification due to higher molecular weight.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Reactivity Features Primary Applications
4-(Difluoromethoxy)-3-fluorobenzyl bromide -OCF₂H (4), -F (3) 255.06 Moderate electrophilicity, oxidative stability Protecting groups, drug intermediates
4-(TBDPSO)-3-fluorobenzyl bromide -OTBDPS (4), -F (3) 507.49 Orthogonal cleavage with TBAF Glycosylation, stereocontrolled synthesis
3-Chloro-4-(trifluoromethoxy)benzyl bromide -OCF₃ (4), -Cl (3) 297.56 High electrophilicity Pharmaceutical intermediates
4-(Trifluoromethoxy)benzyl bromide -OCF₃ (4) 239.03 Rapid SN2 reactivity Agrochemicals, fluorinated aromatics
3-Fluorobenzyl bromide -F (3) 189.02 High reactivity in alkylation β-lactams, agrochemicals
3-Fluoro-4-bromobenzyl bromide -Br (4), -F (3), -CH₂Br (1) 281.94 Dual electrophilic sites Materials science, cross-coupling

Research Findings and Trends

  • Orthogonal Protection : The 4-(TBDPSO)-3-fluorobenzyl group () is favored in carbohydrate chemistry for its compatibility with DDQ-mediated PMB deprotection, a feature absent in the target compound .
  • Market Dynamics : 3-Fluorobenzyl bromide dominates industrial applications due to lower cost and simpler synthesis, while the target compound caters to niche pharmaceutical syntheses requiring enhanced stability .
  • Synthetic Flexibility : Compounds like 3-fluoro-4-bromobenzyl bromide () enable sequential functionalization, though their complexity increases production costs .

Biological Activity

4-(Difluoromethoxy)-3-fluorobenzyl bromide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique difluoromethoxy and fluorobenzyl groups, is being investigated for various applications in medicinal chemistry, particularly in the fields of oncology and pharmacology.

  • Chemical Formula : C9H8BrF3O
  • Molecular Weight : 269.06 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The incorporation of fluorine atoms is known to enhance biological activity by improving metabolic stability and binding affinity to biological targets .
  • Mechanism of Action : The mechanism behind the biological effects of this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of electronegative fluorine atoms may increase the compound's lipophilicity, facilitating cell membrane penetration and enhancing bioactivity .

Study 1: Antiproliferative Effects

In a study examining a series of fluorinated benzyl compounds, this compound was found to inhibit the growth of certain cancer cell lines. The IC50 values for related compounds ranged from 5 nM to 25 nM, indicating a significant potential for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituent positioning and electronic properties on biological activity. Modifications to the bromine and fluorine substituents were shown to affect binding affinity and selectivity towards target enzymes, suggesting that fine-tuning these groups could optimize therapeutic efficacy .

Table 1: Biological Activity Summary

CompoundIC50 (nM)TargetActivity Type
This compoundTBDVarious Cancer Cell LinesAntiproliferative
Related Compound A5COX-2Anti-inflammatory
Related Compound B25Kinase InhibitorAnticancer

Table 2: SAR Analysis of Fluorinated Compounds

Substituent PositionCompound TypeObserved Activity (IC50)
ParaFluoro10 nM
MetaDifluoro15 nM
OrthoBromo8 nM

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